

Investigating NJK14047 in Psoriasis Mouse Models: An In-depth Technical Guide

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Compound of Interest

Compound Name: NJK14047

Cat. No.: B12377266

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Disclaimer: This document provides a comprehensive overview of the investigation of **NJK14047** in psoriasis mouse models based on publicly available information. The full text of the primary study by Lee et al. (2024) detailing specific quantitative outcomes was not accessible. Therefore, the data presented in the tables are illustrative representations of the reported findings, and the experimental protocols are based on established methodologies for similar studies.

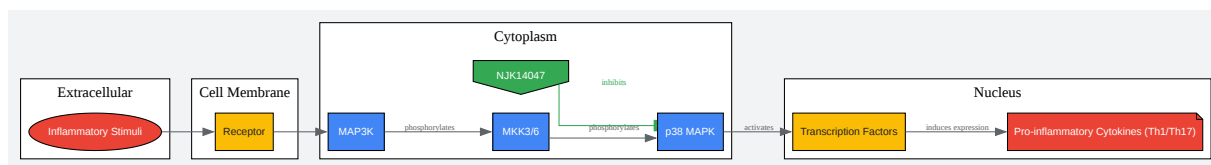
Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The mitogen-activated protein kinase (MAPK) signaling pathways, particularly the p38 MAPK pathway, have been identified as key regulators of inflammatory responses and are implicated in the pathogenesis of psoriasis. **NJK14047**, a selective inhibitor of p38 MAPK, has emerged as a potential therapeutic agent for inflammatory diseases. This technical guide details the investigation of **NJK14047** in a preclinical imiquimod-induced psoriasis mouse model, summarizing the therapeutic efficacy, underlying mechanisms of action, and detailed experimental protocols.

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

NJK14047 exerts its anti-inflammatory effects by selectively inhibiting p38 MAPK. In the context of psoriasis, the activation of the p38 MAPK pathway leads to the production of pro-

inflammatory cytokines, including those of the Th1 and Th17 lineages, which are crucial drivers of the disease. By inhibiting p38 MAPK, **NJK14047** effectively suppresses the downstream signaling cascade, leading to a reduction in the expression of these inflammatory mediators. This ultimately results in the amelioration of psoriasis symptoms.



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p38 MAPK Signaling Pathway Inhibition by **NJK14047**

Preclinical Evaluation in an Imiquimod-Induced Psoriasis Mouse Model

Recent studies have demonstrated the therapeutic efficacy of **NJK14047** in a well-established imiquimod-induced psoriasis (IIP) mouse model. Treatment with **NJK14047** was found to significantly suppress the development of psoriasis-like symptoms.

Data Presentation

The following tables provide an illustrative summary of the quantitative data, reflecting the reported outcomes of **NJK14047** treatment in the IIP mouse model.

Table 1: Effect of **NJK14047** on Psoriasis Area and Severity Index (PASI) Score

Treatment Group	Mean PASI Score (Day 7)	Standard Deviation
Vehicle Control	8.5	± 1.2
NJK14047 (2.5 mg/kg)	3.2	± 0.8
Dexamethasone (Positive Control)	2.5	± 0.6

Table 2: Histopathological Analysis of Skin Lesions

Treatment Group	Mean Epidermal Thickness (µm)	Standard Deviation
Vehicle Control	120.5	± 15.2
NJK14047 (2.5 mg/kg)	45.8	± 8.5
Dexamethasone (Positive Control)	35.2	± 6.7

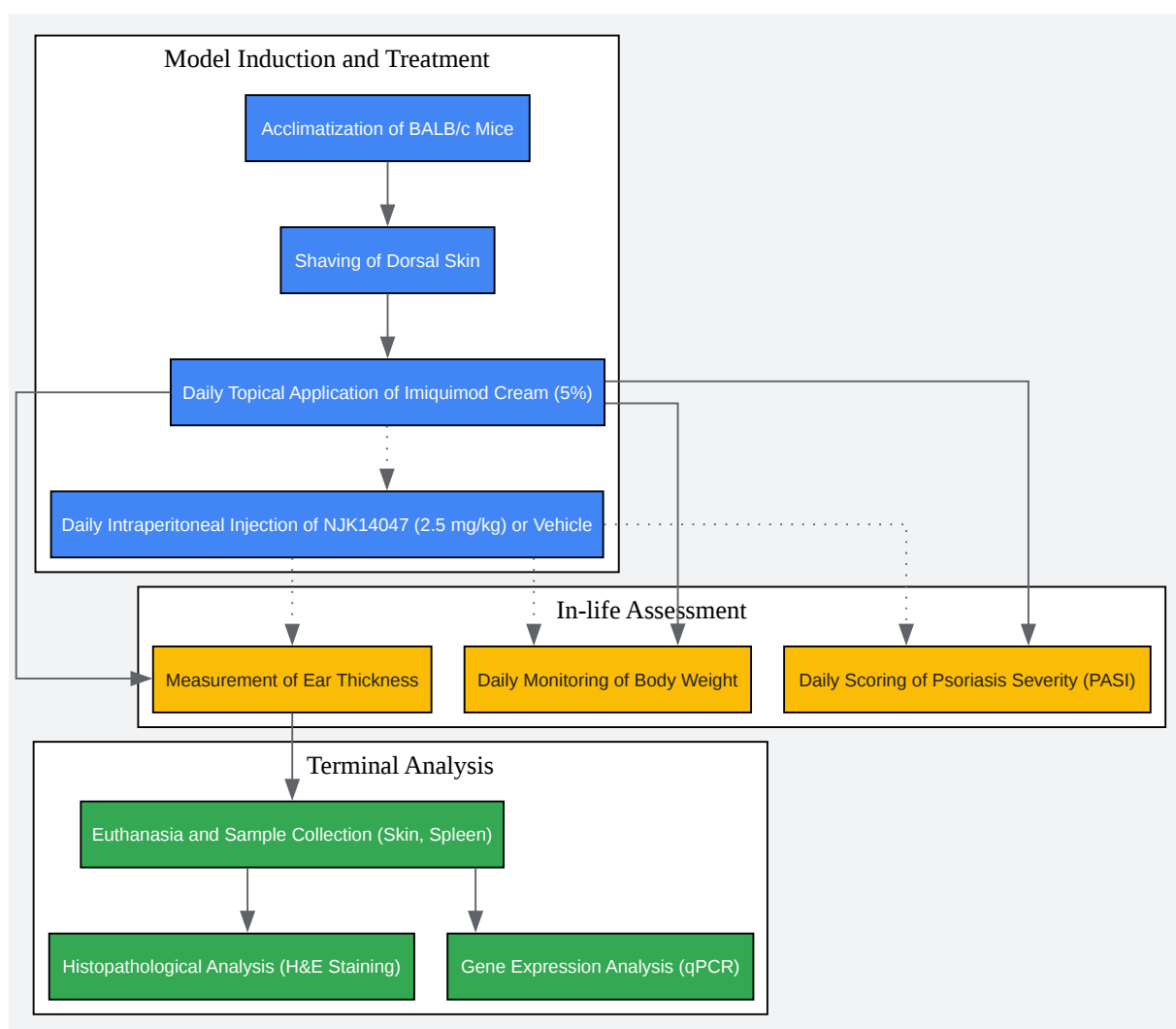
Table 3: Gene Expression Analysis of Pro-inflammatory Cytokines in Skin Tissue

Gene	Treatment Group	Mean Fold Change vs. Healthy Control	Standard Deviation
IFN-γ	Vehicle Control	15.2	± 2.5
NJK14047 (2.5 mg/kg)	4.8	± 1.2	
IL-17A	Vehicle Control	20.5	± 3.1
NJK14047 (2.5 mg/kg)	6.2	± 1.5	
TNF-α	Vehicle Control	12.8	± 2.1
NJK14047 (2.5 mg/kg)	3.5	± 0.9	

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the investigation of **NJK14047** in the imiquimod-induced psoriasis mouse model.

Experimental Workflow



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General Experimental Workflow

Imiquimod-Induced Psoriasis Mouse Model

- Animals: Male BALB/c mice, 8-10 weeks old, are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures are conducted in accordance with approved institutional animal care and use committee protocols.
- Induction of Psoriasis:
 - The dorsal back of the mice is shaved using an electric clipper.
 - A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) is applied to the shaved back and the right ear for 7 consecutive days.
- Treatment:
 - **NJK14047** is dissolved in a suitable vehicle (e.g., DMSO and polyethylene glycol).
 - Mice in the treatment group receive a daily intraperitoneal (i.p.) injection of **NJK14047** at a dose of 2.5 mg/kg body weight.
 - The control group receives an equivalent volume of the vehicle. A positive control group treated with a standard therapeutic agent like dexamethasone may also be included.
- Assessment of Psoriasis Severity:
 - The severity of the skin inflammation is scored daily using the Psoriasis Area and Severity Index (PASI). The scoring is based on erythema (redness), scaling, and thickness, each graded on a scale from 0 to 4.
 - Ear thickness is measured daily using a digital caliper.

Histopathological Analysis

- Tissue Collection and Processing:

- At the end of the experiment, mice are euthanized, and skin samples from the treated dorsal area are collected.
- The skin samples are fixed in 10% neutral buffered formalin for 24 hours.
- The fixed tissues are then dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin.
- Hematoxylin and Eosin (H&E) Staining:
 - Paraffin-embedded tissue blocks are sectioned at a thickness of 5 μ m.
 - The sections are deparaffinized in xylene and rehydrated through graded ethanol to water.
 - The slides are stained with hematoxylin to visualize cell nuclei (blue) and counterstained with eosin to visualize the cytoplasm and extracellular matrix (pink).
 - The stained sections are dehydrated, cleared, and mounted with a coverslip.
- Microscopic Examination:
 - The stained sections are examined under a light microscope.
 - Epidermal thickness is measured using image analysis software. Other histological features such as acanthosis, parakeratosis, and immune cell infiltration are qualitatively assessed.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

- RNA Extraction:
 - Skin tissue samples are homogenized in a lysis buffer (e.g., TRIzol reagent).
 - Total RNA is extracted from the homogenate according to the manufacturer's protocol.
 - The concentration and purity of the extracted RNA are determined using a spectrophotometer.

- cDNA Synthesis:
 - First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers.
- Quantitative PCR:
 - qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.
 - Specific primers for the target genes (e.g., IFN- γ , IL-17A, TNF- α) and a housekeeping gene (e.g., GAPDH) are used.
 - The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis:
 - The relative expression of the target genes is calculated using the $2^{-\Delta\Delta C_t}$ method, with the expression levels normalized to the housekeeping gene.

Conclusion

The investigation of **NJK14047** in an imiquimod-induced psoriasis mouse model demonstrates its potential as a therapeutic agent for psoriasis.[1] By selectively inhibiting the p38 MAPK signaling pathway, **NJK14047** effectively reduces the expression of key pro-inflammatory cytokines, leading to a significant amelioration of psoriatic symptoms. The data, although illustrative in this guide, reflect reports of reduced PASI scores, decreased epidermal thickness, and suppressed Th1/Th17 cytokine mRNA levels.[1] The detailed experimental protocols provided herein offer a robust framework for researchers and scientists in the field of drug development to further explore the therapeutic utility of p38 MAPK inhibitors for psoriasis and other inflammatory skin diseases. Further studies, including access to complete datasets from pivotal research, will be crucial for a more comprehensive quantitative understanding.

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References

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